Benzenesulfonic acid, 3,3'-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt

Description

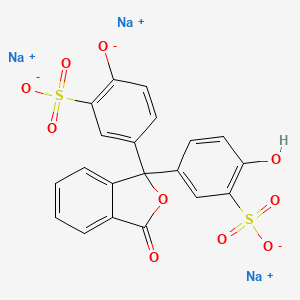

The compound Benzenesulfonic acid, 3,3'-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt (CAS: 5401-44-5) is a trisodium salt derivative featuring a central 3-oxo-isobenzofuran core linked to two 6-hydroxybenzenesulfonic acid moieties. Its molecular formula is C₂₀H₁₁Na₃O₁₀S₂ . Unlike halogenated analogs (e.g., brominated or chlorinated derivatives), this compound lacks substituents on the isobenzofuran ring, which may influence its solubility, reactivity, and biological activity.

Properties

CAS No. |

62609-87-4 |

|---|---|

Molecular Formula |

C20H11Na3O10S2 |

Molecular Weight |

544.4 g/mol |

IUPAC Name |

trisodium;2-hydroxy-5-[1-(4-oxido-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate |

InChI |

InChI=1S/C20H14O10S2.3Na/c21-15-7-5-11(9-17(15)31(24,25)26)20(14-4-2-1-3-13(14)19(23)30-20)12-6-8-16(22)18(10-12)32(27,28)29;;;/h1-10,21-22H,(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |

InChI Key |

BLWPFMRCWCZECF-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)O)S(=O)(=O)[O-])C4=CC(=C(C=C4)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) typically involves multiple steps. The initial step often includes the formation of the benzenesulfonic acid derivative, followed by the introduction of the isobenzofuranyl group through a series of condensation reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, detergents, and surfactants.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3,3’-(3-oxo-1(3H)-isobenzofuranylidene)bis(6-hydroxy-, trisodium salt) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of the trisodium salt with its halogenated analogs and other derivatives:

Key Findings from Comparative Analysis

(b) Sodium Content and Solubility

- The trisodium salt (3 Na⁺ ions) is expected to exhibit higher water solubility than disodium analogs due to increased ionic character. This property could enhance its suitability for aqueous formulations, though specific solubility data is absent in the evidence.

- Bromosulfalein (disodium salt) has moderate water solubility, critical for its intravenous administration in diagnostic tests .

(c) Functional Group Modifications

- O-Cresolphthalein Complexone : Incorporation of glycine groups and cresol substituents shifts its application to metal ion detection (e.g., calcium), demonstrating how side-chain modifications diversify functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.